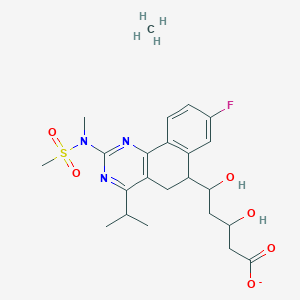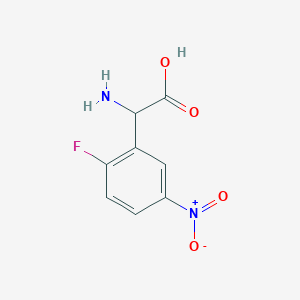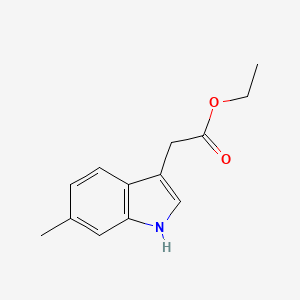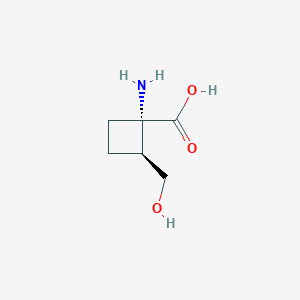
Rosuvastatin EP impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin EP impurity H is a chemical compound that is often encountered as an impurity in the production of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is specifically listed in the European Pharmacopoeia, which sets the standards for the quality and purity of medicinal substances. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin EP impurity H involves several steps, typically starting from the key intermediates used in the production of rosuvastatin itself. The process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of rosuvastatin sodium from its methyl ester involves the addition of sodium hydroxide to a solution of the methyl ester in ethanol, followed by distillation and the addition of ether to the residue obtained from distillation .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of advanced chromatographic techniques to separate and purify the impurity from the main product. The use of ultra-high-performance liquid chromatography (UHPLC) has been validated for the estimation and separation of rosuvastatin and its impurities, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rosuvastatin EP impurity H can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions can vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Rosuvastatin EP impurity H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, helping to ensure the accuracy and precision of impurity profiling in pharmaceutical products . In biology and medicine, understanding the presence and effects of impurities like this compound is crucial for assessing the safety and efficacy of medications. In the pharmaceutical industry, controlling impurities is essential for meeting regulatory standards and ensuring product quality.
Wirkmechanismus
The mechanism of action of Rosuvastatin EP impurity H is closely related to its chemical structure and reactivity. While the primary focus is on its role as an impurity, understanding its interactions with biological systems can provide insights into its potential effects. The molecular targets and pathways involved may include interactions with enzymes and receptors that are relevant to the pharmacological activity of rosuvastatin .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Rosuvastatin EP impurity H can be compared with other impurities listed in the European Pharmacopoeia for rosuvastatin tablets, such as impurity A, impurity B, and impurity C . Each impurity has unique structural features and chemical properties that distinguish it from the others.
List of Similar Compounds:- Rosuvastatin EP impurity A
- Rosuvastatin EP impurity B
- Rosuvastatin EP impurity C
- Rosuvastatin EP impurity D
- Rosuvastatin EP impurity FP-A
These impurities are all structurally related to rosuvastatin and can arise during its synthesis and storage. Understanding the differences between these impurities is essential for effective impurity profiling and quality control in pharmaceutical production.
Eigenschaften
Molekularformel |
C23H31FN3O6S- |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
5-[8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate;methane |
InChI |
InChI=1S/C22H28FN3O6S.CH4/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);1H4/p-1 |
InChI-Schlüssel |
XKVBTZKACVPRNV-UHFFFAOYSA-M |
Kanonische SMILES |
C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)






![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)


